2,4-Diethoxy-1-nitrobenzene

Beschreibung

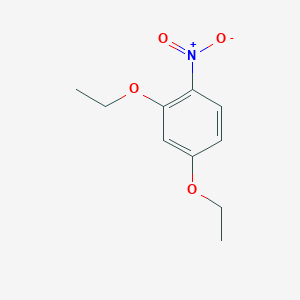

2,4-Diethoxy-1-nitrobenzene is a nitroaromatic compound characterized by two ethoxy (–OCH₂CH₃) groups at the 2- and 4-positions and a nitro (–NO₂) group at the 1-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. Nitroaromatic compounds like this are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and dye manufacturing due to their electron-withdrawing nitro group, which facilitates electrophilic substitution reactions.

Eigenschaften

CAS-Nummer |

96631-28-6 |

|---|---|

Molekularformel |

C10H13NO4 |

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

2,4-diethoxy-1-nitrobenzene |

InChI |

InChI=1S/C10H13NO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

PPYXWVQHNXBQND-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on nitrobenzene derivatives significantly alter their properties:

1-Fluoro-2,5-dimethoxy-4-nitrobenzene (C₈H₇FNO₄)

- Substituents : Fluorine (electron-withdrawing) at position 1, methoxy (electron-donating) groups at positions 2 and 5, and nitro at position 3.

- Impact: The fluorine atom increases polarity and may enhance stability against nucleophilic attack. Methoxy groups improve solubility in polar solvents like ethanol, as seen in analogous synthesis procedures .

- Applications : Likely used in medicinal chemistry for fluorinated drug precursors.

4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃)

- Substituents : Chlorine (electron-withdrawing) at position 4, ethoxy at position 1, and nitro at position 2.

- Impact: Chlorine increases molecular weight and boiling point compared to ethoxy derivatives. This compound’s solubility in methanol aligns with trends observed in nitroaromatics with halogen substituents .

- Applications: Potential intermediate in pesticide synthesis due to halogen’s bioactivity.

1-Amino-4-chloro-2-nitrobenzene (C₆H₄ClN₃O₂)

- Substituents: Amino (–NH₂) at position 1, chlorine at position 4, and nitro at position 2.

- Impact: The amino group introduces basicity and reactivity in coupling reactions but reduces stability, requiring immediate use after synthesis (as noted in diamine instability ).

- Applications : Precursor for benzimidazole derivatives in pharmaceutical synthesis .

2,4-Dichloro-1-nitrobenzene (C₆H₃Cl₂NO₂)

Data Table: Key Properties of Selected Nitrobenzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Solubility |

|---|---|---|---|---|---|

| 2,4-Diethoxy-1-nitrobenzene | C₁₀H₁₃NO₅ | 227.21 | Not reported | 2,4-diethoxy, 1-nitro | Ethanol, ethyl acetate |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | C₈H₇FNO₄ | 200.15 | Not reported | 1-fluoro, 2,5-dimethoxy | Ethanol, DMSO |

| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Not reported | 4-chloro, 1-ethoxy | Methanol, chloroform |

| 1-Amino-4-chloro-2-nitrobenzene | C₆H₄ClN₃O₂ | 172.57 | 116–118 | 1-amino, 4-chloro | Dichloromethane, DMF |

| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Not reported | 2,4-dichloro, 1-nitro | Chlorinated solvents |

Notes: Data inferred from synthesis protocols and physical properties of analogous compounds .

Reactivity and Stability Trends

- Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy groups donate electrons via resonance, stabilizing the benzene ring and moderating the nitro group’s reactivity. In contrast, chloro and nitro groups withdraw electrons, increasing susceptibility to reduction (e.g., SnCl₂-mediated nitro-to-amine conversion ).

- Reduction Potential: this compound is expected to undergo slower reduction compared to chloro- or amino-substituted derivatives due to ethoxy’s electron-donating effects.

- Thermal Stability: Halogenated nitrobenzenes (e.g., 2,4-dichloro-1-nitrobenzene) exhibit higher thermal stability, aligning with industrial applications noted in IARC monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.